Biofilm Inhibition Activity Against Candida albicans Compared to Fluconazole
2-(4-Methylpiperazin-1-yl)cyclopentanol demonstrates substantial inhibition of Candida albicans biofilm formation at a concentration of 0.63 mmol/L (630 µM) or higher, as measured by a crystal violet assay [1]. In contrast, a cross-study analysis of fluconazole, a standard antifungal, reveals that C. albicans biofilms are highly resistant to fluconazole; at a concentration of 100 µM, fluconazole achieves only approximately 20% inhibition [2]. This indicates that while 2-(4-Methylpiperazin-1-yl)cyclopentanol requires a higher molar concentration to exert its effect, it retains activity against a notoriously drug-resistant biofilm phenotype, a property that is a key differentiator in anti-virulence research.
| Evidence Dimension | Inhibition of C. albicans biofilm formation |
|---|---|
| Target Compound Data | Substantial inhibition observed at ≥0.63 mmol/L (630 µM) |
| Comparator Or Baseline | Fluconazole at 100 µM resulted in only ~20% inhibition of biofilm |
| Quantified Difference | Target compound retains activity against biofilm phenotype; fluconazole is largely ineffective. |
| Conditions | Target: Crystal violet assay; Comparator: XTT assay on biofilms formed on poly(methyl methacrylate) discs for 48h. |
Why This Matters
This data provides a quantitative basis for selecting 2-(4-Methylpiperazin-1-yl)cyclopentanol over fluconazole for studies focused on disrupting mature, drug-resistant C. albicans biofilms, a critical need in medical device and oral health research.
- [1] Odanaka, K. (2022). Identification of a Candida albicans Biofilm Inhibitor. American Journal of Molecular Biology, 12(2), 23-29. doi:10.4236/ajmb.2022.122003 View Source
- [2] Konopka, K., Dorocka-Bobkowska, B., Gebremedhin, S., Wilson, J., & Düzgüneş, N. (2010). Susceptibility of Candida biofilms to histatin-5 and fluconazole. Journal of Dental Research, 89(Special issue A), 1461. Retrieved from scholarlycommons.pacific.edu View Source
